molecular formula C17H20N4O2 B14507368 N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 64193-72-2

N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline

Cat. No.: B14507368
CAS No.: 64193-72-2
M. Wt: 312.37 g/mol
InChI Key: JLJDNCQJRHSTOS-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to the generation of reactive intermediates that can interact with various biological molecules. These interactions can result in changes in molecular structure and function, which are the basis for its applications in different fields .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
  • N,N-Diethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]aniline

Uniqueness

N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline is unique due to its specific substitution pattern which imparts distinct chemical and physical properties. The presence of the nitro group enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

64193-72-2

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N,N-diethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C17H20N4O2/c1-4-20(5-2)15-8-6-14(7-9-15)18-19-17-11-10-16(21(22)23)12-13(17)3/h6-12H,4-5H2,1-3H3

InChI Key

JLJDNCQJRHSTOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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